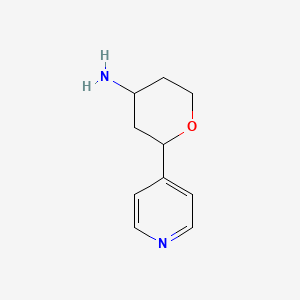

![molecular formula C19H19FN4O4S B2838848 8-((3-((5-氟嘧啶-2-基)氧基)吡咯啉-1-基)磺酰基)-5,6-二氢-1H-吡咯并[3,2,1-ij]喹啉-4(2H)-酮 CAS No. 2034327-44-9](/img/structure/B2838848.png)

8-((3-((5-氟嘧啶-2-基)氧基)吡咯啉-1-基)磺酰基)-5,6-二氢-1H-吡咯并[3,2,1-ij]喹啉-4(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

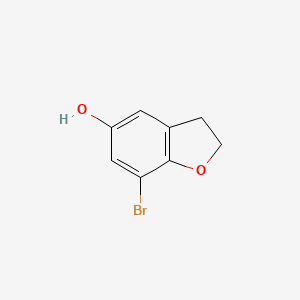

The compound appears to contain several structural motifs common in medicinal chemistry, including a pyrimidine ring, a pyrrolidine ring, and a quinoline ring. Pyrimidine rings are present in many biologically active compounds and drugs, including antiviral and anticancer agents . Pyrrolidine rings are found in many alkaloids and drugs, and are known for their wide range of biological activities. Quinoline rings are also common in medicinal chemistry and are part of many bioactive molecules, including antimalarial drugs .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, is quite complex. It contains several cyclic structures, including a pyrimidine ring, a pyrrolidine ring, and a quinoline ring. These rings are likely connected through various functional groups, including an ether linkage and a sulfonyl group .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the pyrimidine ring might undergo reactions at the nitrogen positions, while the ether linkage might be cleaved under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several heterocyclic rings might increase its aromaticity and stability. The various functional groups could also influence properties such as solubility and reactivity .科学研究应用

化合物的合成和结构分析

该化合物已作为新型四环喹诺酮类抗菌剂的一部分被合成,其结构旨在同时靶向革兰氏阳性和革兰氏阴性菌。合成过程涉及制备一系列 8-取代喹诺酮以研究其抗菌活性。已对 8 位上取代的杂原子的性质及其对抗菌活性的影响进行了细致的研究,突出了该化合物在药物化学中的结构意义 (Taguchi 等,1992).

抗菌活性

研究表明,相关的喹诺酮化合物具有抗菌功效,包括与指定化合物具有结构相似性的那些化合物。例如,衍生物已显示出针对多种病原体的有效抗菌活性,表明该化合物在治疗感染中的潜在应用 (Inoue 等,1994)。此外,对具有 1-哌嗪基和 3-氨基-1-吡咯烷基侧链的碳同系物的喹诺酮抗菌剂的研究表明,它们具有有希望的抗菌活性和 DNA 促旋酶抑制,进一步支持了此类化合物在抗菌治疗中的效用 (Laborde 等,1993).

未来方向

作用机制

Target of Action

Compounds with similar structures, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities againstfibroblast growth factor receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

The exact mode of action of this compound remains unknown due to the lack of specific research. Fluoropyrimidinones as a class have been investigated for their potential as antitumor agents. Their mechanism of action might involve targeting specific enzymes or DNA replication processes in cancer cells.

Biochemical Pathways

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a component of the compound, have been discussed in the context of drug discovery . Pyrrolidine allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Result of Action

Similar compounds have shown to inhibit cell proliferation and induce apoptosis in cancer cells .

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

属性

IUPAC Name |

6-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O4S/c20-14-9-21-19(22-10-14)28-15-4-5-23(11-15)29(26,27)16-7-12-1-2-17(25)24-6-3-13(8-16)18(12)24/h7-10,15H,1-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALZVDZKTHFJOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

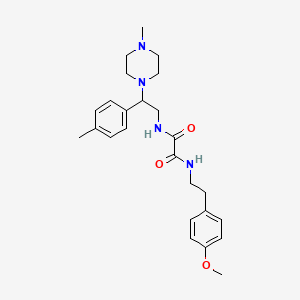

![3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2838765.png)

![N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2838768.png)

![N-(4-methoxybenzyl)-2-(4-oxo-1-(p-tolyl)-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2838774.png)

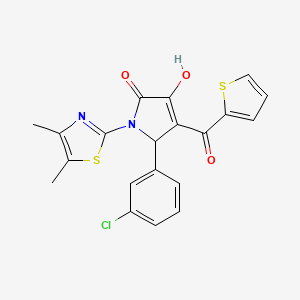

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide](/img/structure/B2838776.png)

![tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-3-ene-7-carboxylate](/img/structure/B2838781.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxypropyl)urea](/img/structure/B2838785.png)

![Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2838787.png)